2-chloro-N-[3-cyano-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-[3-cyano-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydroindol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c17-8-15(21)19-16-13(9-18)12-5-1-2-6-14(12)20(16)10-11-4-3-7-22-11/h11H,1-8,10H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUFLRSCJADFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N2CC3CCCO3)NC(=O)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087784-66-4 | |
| Record name | 2-chloro-N-{3-cyano-1-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indol-2-yl}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Chloro-N-[3-cyano-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetamide (CAS No. 1087784-66-4) is a synthetic compound with potential pharmacological applications due to its structural features resembling known bioactive molecules. The compound's unique indole framework and cyano group suggest possible interactions with biological targets, making it a candidate for research into various therapeutic areas.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Anticancer Potential
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to 2-chloro-N-[3-cyano... have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Indole Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 15 | |
| Compound B | MCF7 | 20 | |
| 2-Chloro... | A549 | TBD | TBD |
The proposed mechanism of action for indole derivatives involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. This is supported by evidence showing that similar compounds can inhibit cell proliferation and promote apoptosis.
Case Study: Indole Derivative Efficacy
In a recent study examining the effects of various indole derivatives on lung cancer cells (A549), it was found that these compounds could significantly reduce cell viability through apoptosis induction at concentrations ranging from 10 to 50 μM. The study indicated that the presence of the cyano group might enhance the compound's interaction with cellular targets.
Antimicrobial Activity
Preliminary assessments have suggested that compounds like 2-chloro-N-[3-cyano...] may possess antimicrobial properties. In vitro studies indicate activity against Gram-positive bacteria, which could be attributed to their ability to disrupt bacterial cell wall synthesis.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD |
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